molecular formula C12H16S2 B15336076 3-Hexylthieno[3,2-b]thiophene

3-Hexylthieno[3,2-b]thiophene

Cat. No.: B15336076
M. Wt: 224.4 g/mol
InChI Key: PRPCAORXRXERLP-UHFFFAOYSA-N
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Description

3-Hexylthieno[3,2-b]thiophene is a heterocyclic compound that belongs to the thienothiophene family. It consists of two fused thiophene rings with a hexyl side chain attached to the third carbon atom. This compound is known for its electron-rich structure and stability, making it a valuable building block in the field of organic electronics and optoelectronics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hexylthieno[3,2-b]thiophene typically involves a multi-step process. One common method starts with the preparation of 3-bromothiophene, which undergoes a reaction with a hexyl Grignard reagent to form 3-hexylthiophene. This intermediate is then subjected to a ring-closing reaction to form the thienothiophene core .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Techniques such as column chromatography and recrystallization are commonly used for purification .

Chemical Reactions Analysis

Types of Reactions: 3-Hexylthieno[3,2-b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Hexylthieno[3,2-b]thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hexylthieno[3,2-b]thiophene is primarily related to its electron-rich structure. The compound can donate electrons, making it an effective electron donor in various applications. In organic electronics, it facilitates charge transport and improves the efficiency of devices such as solar cells and transistors. The presence of sulfur atoms in the thiophene rings enhances its electron-donating ability and stability .

Comparison with Similar Compounds

Uniqueness: 3-Hexylthieno[3,2-b]thiophene stands out due to its hexyl side chain, which enhances its solubility in organic solvents and improves its processability in device fabrication. This makes it particularly valuable in the production of high-performance organic electronic materials .

Properties

Molecular Formula

C12H16S2

Molecular Weight

224.4 g/mol

IUPAC Name

6-hexylthieno[3,2-b]thiophene

InChI

InChI=1S/C12H16S2/c1-2-3-4-5-6-10-9-14-11-7-8-13-12(10)11/h7-9H,2-6H2,1H3

InChI Key

PRPCAORXRXERLP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CSC2=C1SC=C2

Origin of Product

United States

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